molecular formula C12H17N3OS B11008065 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Cat. No.: B11008065
M. Wt: 251.35 g/mol
InChI Key: AELMZGCXHKYRCC-UHFFFAOYSA-N
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Description

2-(Thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a heterocyclic compound featuring a thiomorpholine ring attached to a cyclopenta[c]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves the following steps:

    Formation of the Cyclopenta[c]pyridazinone Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and cyclopentanone.

    Attachment of the Thiomorpholine Group: The thiomorpholine moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopenta[c]pyridazinone core is replaced by the thiomorpholine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine sulfur can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the cyclopenta[c]pyridazinone core.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced cyclopenta[c]pyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiomorpholine ring and the cyclopenta[c]pyridazinone core can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiomorpholine ring in 2-(thiomorpholin-4-ylmethyl)-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one imparts unique chemical and biological properties. The sulfur atom in the thiomorpholine ring can participate in specific interactions and reactions that are not possible with morpholine or piperidine analogs, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

2-(thiomorpholin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

InChI

InChI=1S/C12H17N3OS/c16-12-8-10-2-1-3-11(10)13-15(12)9-14-4-6-17-7-5-14/h8H,1-7,9H2

InChI Key

AELMZGCXHKYRCC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CN3CCSCC3

Origin of Product

United States

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